Boc-S-Benzyl-L-cysteine 4-nitrophenyl ester
CAS No.: 3560-17-6
Cat. No.: VC21538642
Molecular Formula: C21H24N2O6S
Molecular Weight: 432.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3560-17-6 |
---|---|
Molecular Formula | C21H24N2O6S |
Molecular Weight | 432.5 g/mol |
IUPAC Name | (4-nitrophenyl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Standard InChI | InChI=1S/C21H24N2O6S/c1-21(2,3)29-20(25)22-18(14-30-13-15-7-5-4-6-8-15)19(24)28-17-11-9-16(10-12-17)23(26)27/h4-12,18H,13-14H2,1-3H3,(H,22,25) |
Standard InChI Key | DEQZTANESNRFKU-UHFFFAOYSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES | CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES | CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Chemical Structure and Properties
Boc-S-Benzyl-L-cysteine 4-nitrophenyl ester is characterized by several distinct structural elements that contribute to its functional versatility. This compound contains a modified L-cysteine amino acid with three key components: a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality, a benzyl group attached to the sulfur atom, and a 4-nitrophenyl ester group that activates the carboxylic acid portion for peptide coupling reactions.
The compound possesses the following physicochemical properties:
Property | Value |
---|---|
CAS Number | 3560-17-6 |
EINECS Number | 222-622-3 |
Molecular Formula | C21H24N2O6S |
Molecular Weight | 432.5 g/mol |
IUPAC Name | (4-nitrophenyl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Storage Condition | -15°C |
Standard InChI | InChI=1S/C21H24N2O6S/c1-21(2,3)29-20(25)22-18(14-30-13-15-7-5-4-6-8-15)19(24)28-17-11-9-16(10-12-17)23(26)27/h4-12,18H,13-14H2,1-3H3,(H,22,25) |
Standard InChIKey | DEQZTANESNRFKU-UHFFFAOYSA-N |
The compound features multiple functional groups that make it particularly suitable for peptide chemistry applications, including the Boc protecting group which provides selective protection of the amino group during synthesis processes.
Nomenclature and Synonyms
The compound is known by several synonyms in scientific literature and commercial catalogs:
-
Boc-S-Benzyl-L-cysteine 4-nitrophenyl ester
-
4-nitrophenyl s-benzyl-n-(tert-butoxycarbonyl)-l-cysteinate
-
Boc-L-Cys(Bzl)-ONp
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N-(tert-butoxycarbonyl)-S-benzyl-L-cysteine 4-nitrophenyl ester
Synthesis and Preparation
The synthesis of Boc-S-Benzyl-L-cysteine 4-nitrophenyl ester typically involves a multi-step process starting with L-cysteine as the primary building block. The preparation generally follows these key stages:
Protection of the Amino Group
Applications in Research and Development
Boc-S-Benzyl-L-cysteine 4-nitrophenyl ester serves as a versatile reagent in multiple research areas, with particular emphasis on its role in peptide synthesis and pharmaceutical development.
Peptide Synthesis
The compound plays a crucial role in peptide synthesis as an activated amino acid derivative. The 4-nitrophenyl ester group functions as an excellent leaving group, facilitating peptide bond formation under mild conditions. This property is particularly valuable when constructing complex peptides for drug development and biochemical studies .
Drug Development
In pharmaceutical research, Boc-S-Benzyl-L-cysteine 4-nitrophenyl ester serves as a valuable intermediate in the synthesis of potential drug candidates. Its utility extends to the development of peptide-based therapeutics targeting various diseases, including cancer and neurological disorders. The protected cysteine residue provides a convenient handle for introducing specific functionalities into peptide-based drug candidates .
Bioconjugation Applications
The compound finds significant applications in bioconjugation techniques, which involve the attachment of biomolecules to surfaces or other molecules. This process enhances the delivery and efficacy of therapeutic agents by enabling targeted drug delivery systems. The reactive nature of the active ester allows for efficient coupling with various nucleophiles, making it ideal for bioconjugation strategies .
Analytical Chemistry
In analytical chemistry, Boc-S-Benzyl-L-cysteine 4-nitrophenyl ester is employed in methods designed to detect and quantify specific biomolecules. These applications provide essential data for research and quality control in laboratory settings, contributing to advancements in diagnostic technologies .
Current Research Trends
Research involving Boc-S-Benzyl-L-cysteine 4-nitrophenyl ester continues to evolve, with recent studies focusing on expanding its applications and optimizing its use in various scientific disciplines.
Innovations in Peptide Synthesis
Recent research has explored the use of Boc-S-Benzyl-L-cysteine 4-nitrophenyl ester in developing new methodologies for peptide synthesis, particularly for sequences that are challenging to synthesize using conventional approaches. These innovations aim to improve the efficiency and yield of peptide production, which is essential for advancing peptide-based therapeutics.
Development of Modified Derivatives
Scientists are investigating modifications to the basic structure of Boc-S-Benzyl-L-cysteine 4-nitrophenyl ester to enhance its reactivity, stability, and specificity for various applications. These structural modifications may lead to improved derivatives with enhanced performance in specialized applications.
Applications in Antioxidant Research
The compound is being studied for potential applications in the development of novel antioxidants. This research direction aims to create new compounds that can help address oxidative stress-related conditions, contributing to advancements in health and wellness applications .
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